molecular formula C33H67NO6 B137226 Ceramide HO3 CAS No. 131276-37-4

Ceramide HO3

Cat. No.: B137226
CAS No.: 131276-37-4
M. Wt: 573.9 g/mol
InChI Key: OCOAAZPOBSWYQB-UHFFFAOYSA-N
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Description

Ceramide HO3 is a complex chemical compound primarily used in cosmetic formulations. It is known for its skin conditioning properties, helping to maintain the skin in good condition. The compound consists of myristyl alcohol (tetradecanol) and hydroxypropyl groups, which are connected through an ether linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trihydroxypalmitamidohydroxypropyl myristyl ether involves the condensation of myristyl alcohol with hydroxypropyl groups. The reaction typically requires a catalyst to facilitate the etherification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of trihydroxypalmitamidohydroxypropyl myristyl ether is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring to ensure the quality and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve high-purity trihydroxypalmitamidohydroxypropyl myristyl ether .

Chemical Reactions Analysis

Types of Reactions

Ceramide HO3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of alcohols and ethers.

Scientific Research Applications

Ceramide HO3 has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of trihydroxypalmitamidohydroxypropyl myristyl ether involves its interaction with the lipid bilayer of cell membranes. The compound’s amphiphilic nature allows it to integrate into the lipid bilayer, enhancing the skin’s barrier function and providing moisturizing effects. The hydroxypropyl groups interact with water molecules, while the myristyl groups interact with the lipid components of the skin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of myristyl alcohol and hydroxypropyl groups, which provide a balanced amphiphilic nature. This unique structure allows it to effectively integrate into the lipid bilayer of cell membranes, enhancing its skin conditioning properties .

Properties

CAS No.

131276-37-4

Molecular Formula

C33H67NO6

Molecular Weight

573.9 g/mol

IUPAC Name

9,10,16-trihydroxy-N-(2-hydroxy-3-tetradecoxypropyl)hexadecanamide

InChI

InChI=1S/C33H67NO6/c1-2-3-4-5-6-7-8-9-10-11-17-22-27-40-29-30(36)28-34-33(39)25-20-14-12-13-18-23-31(37)32(38)24-19-15-16-21-26-35/h30-32,35-38H,2-29H2,1H3,(H,34,39)

InChI Key

OCOAAZPOBSWYQB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O

Origin of Product

United States

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